Atic-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

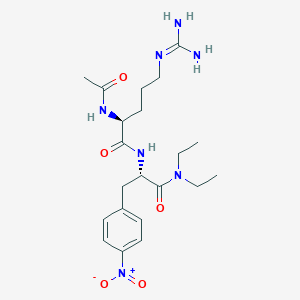

2D Structure

Properties

Molecular Formula |

C21H33N7O5 |

|---|---|

Molecular Weight |

463.5 g/mol |

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-1-(diethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]pentanamide |

InChI |

InChI=1S/C21H33N7O5/c1-4-27(5-2)20(31)18(13-15-8-10-16(11-9-15)28(32)33)26-19(30)17(25-14(3)29)7-6-12-24-21(22)23/h8-11,17-18H,4-7,12-13H2,1-3H3,(H,25,29)(H,26,30)(H4,22,23,24)/t17-,18-/m0/s1 |

InChI Key |

DDVRELSQBWTGRE-ROUUACIJSA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

Canonical SMILES |

CCN(CC)C(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C |

Origin of Product |

United States |

Aminoimidazole Carboxamide Ribonucleotide Transformylase/inosine Monophosphate Cyclohydrolase Atic : a Central Enzyme in Purine Biosynthesis

The De Novo Purine (B94841) Biosynthesis Pathway and Its Metabolic Significance

The de novo purine biosynthesis pathway is a fundamental metabolic route responsible for the synthesis of purine nucleotides from simple precursors such as amino acids (glycine, aspartate, and glutamine), carbon dioxide, and one-carbon units donated by formyl-tetrahydrofolate derivatives. uomustansiriyah.edu.iqslideshare.net This complex pathway, occurring primarily in the cytosol of cells, involves a series of enzyme-catalyzed steps that ultimately lead to the formation of inosine (B1671953) monophosphate (IMP), the first fully formed purine nucleotide. uomustansiriyah.edu.iqnews-medical.netmicrobenotes.com IMP serves as a common precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks of DNA and RNA. uomustansiriyah.edu.iqmicrobenotes.comditki.com

The metabolic significance of the de novo purine biosynthesis pathway is profound. Purine nucleotides are not only essential for the synthesis of nucleic acids, which are critical for heredity, development, and growth, but they also play diverse roles in cellular function. mdpi.comfrontiersin.orgnih.gov They are vital components of cellular energy currency (ATP and GTP), act as signaling molecules (e.g., cAMP), and are precursors for essential cofactors like NAD+ and FAD+. news-medical.netmdpi.comfrontiersin.org The pathway is particularly crucial in rapidly proliferating cells, such as cancer cells, where the demand for nucleotides is high to support DNA replication and cell division. frontiersin.orgresearchgate.netfrontiersin.orgaacrjournals.org While salvage pathways exist to recycle preformed purine bases and nucleosides, the de novo pathway is often necessary to meet the full metabolic demand, especially during periods of rapid growth or stress. slideshare.netmicrobenotes.comnih.govprolekare.cz Regulation of purine biosynthesis is critical to prevent the waste of energy and nitrogen and to control the levels of purine nucleotides and the potentially harmful waste product, uric acid. news-medical.net Disorders in purine metabolism can lead to various health issues, including gout and neurological disorders. news-medical.netmdpi.comfiveable.me

Bifunctional Catalytic Activities of ATIC: AICAR Transformylase and IMP Cyclohydrolase

Aminoimidazole Carboxamide Ribonucleotide Transformylase/Inosine Monophosphate Cyclohydrolase (ATIC) is a fascinating enzyme in the de novo purine biosynthesis pathway due to its unique bifunctional nature. It catalyzes the final two steps in the synthesis of IMP from 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). news-medical.netmicrobenotes.comfrontiersin.orgfrontiersin.orgprolekare.czfiveable.me

The first catalytic activity is AICAR transformylase (also known as phosphoribosylaminoimidazolecarboxamide formyltransferase). This activity involves the transfer of a formyl group from N10-formyltetrahydrofolate to AICAR, forming 5-formaminoimidazole-4-carboxamide ribonucleotide (FAICAR). ditki.com This reaction is crucial for incorporating the C2 atom into the purine ring.

The second catalytic activity is IMP cyclohydrolase. This activity catalyzes the cyclization of FAICAR, with the release of water, to form inosine monophosphate (IMP). ditki.com This step closes the imidazole (B134444) ring of the purine structure, yielding the first complete purine nucleotide.

Structural Architecture and Oligomerization of ATIC

The structural organization of ATIC is integral to its bifunctional catalytic function and regulation. ATIC exists as a homodimer, meaning it is composed of two identical protein subunits. slideshare.netmicrobenotes.comfrontiersin.orgresearchgate.netprolekare.cz This dimeric structure is essential for its enzymatic activity. Each monomer contributes to the formation of the active sites for both AICAR transformylase and IMP cyclohydrolase activities.

Homodimerization Mechanism and Functional Implications

The homodimerization of ATIC is critical for its function. The interaction between the two monomers creates the complete and functional active sites required for both catalytic activities. slideshare.netmicrobenotes.comnih.govfrontiersin.orgaacrjournals.orgprolekare.cz Studies have shown that the dimerization interface involves specific residues and structural elements from each monomer. This interaction stabilizes the enzyme and correctly orientates the catalytic residues and substrate-binding pockets. The dimeric state is not merely for structural stability; it is directly involved in the catalytic mechanism, potentially facilitating substrate channeling between the two active sites or enabling cooperative binding and catalysis. Disruptions to the dimerization interface can impair or abolish enzymatic activity, underscoring the functional importance of the homodimeric assembly.

Active Site Characterization and Substrate Binding

ATIC possesses distinct active sites for its two catalytic activities, although these sites are located within the same polypeptide chain and are influenced by the dimeric structure. slideshare.netmicrobenotes.comfrontiersin.orgprolekare.cz The AICAR transformylase active site binds AICAR and N10-formyltetrahydrofolate, facilitating the formyl transfer reaction. The IMP cyclohydrolase active site binds FAICAR and catalyzes the cyclization to form IMP. Structural studies, including X-ray crystallography, have provided detailed insights into the architecture of these active sites, identifying key amino acid residues involved in substrate binding, catalysis, and cofactor interactions (in the case of the transformylase activity, which utilizes a folate derivative). The precise arrangement of these residues within the dimeric context ensures the efficient and specific conversion of substrates through the final steps of IMP synthesis.

Evolutionary Conservation and Orthologous Variations of ATIC

The enzyme ATIC is highly conserved across a wide range of organisms, from bacteria to humans. frontiersin.orgresearchgate.netprolekare.cz This evolutionary conservation reflects the fundamental importance of the de novo purine biosynthesis pathway for life. The core enzymatic activities and the bifunctional nature of ATIC are generally maintained in orthologous proteins from different species. However, there can be variations in sequence, structure, and potentially regulation among ATIC orthologs from different organisms. These variations may reflect adaptations to specific cellular environments, metabolic demands, or regulatory networks. Despite these variations, the essential function of catalyzing the final steps of IMP synthesis remains conserved, highlighting the critical and non-redundant role of ATIC in purine metabolism across diverse forms of life. Studying these orthologous variations can provide insights into the evolutionary history of the purine biosynthesis pathway and the structure-function relationships of ATIC.

Atic in 1: a Molecular Probe for Atic Dimerization Inhibition

Discovery and Initial Characterization of Atic-IN-1 as a Small Molecule Inhibitor

This compound, also referred to in some studies as compound 14, was identified as a small molecule inhibitor targeting ATIC. ebiohippo.combldpharm.comcymitquimica.comglpbio.comtargetmol.com Initial characterization revealed that this compound functions by inhibiting the dimerization of the ATIC enzyme. medchemexpress.com This mechanism is significant because ATIC's dimerization is crucial for its AICAR transformylase activity. ebiohippo.combldpharm.comcymitquimica.commedchemexpress.com Studies have indicated that this compound exhibits anti-tumor activity, which is attributed to its ability to reduce cell numbers and inhibit cell division rates. ebiohippo.combldpharm.comcymitquimica.comglpbio.comtargetmol.com Research using concentrations of this compound ranging from 100 to 500 µM for 48 hours has shown inhibition of proliferation in certain cell lines. ebiohippo.combldpharm.comglpbio.com At a concentration of 250 µM over 24-72 hours, this compound has been shown to reduce cell division rather than primarily inducing cell death. ebiohippo.combldpharm.comglpbio.com It is noted that this compound may exhibit a non-specific aggregate mechanism at higher concentrations in the presence of bovine serum albumin (BSA). ebiohippo.combldpharm.comglpbio.comtargetmol.com

Mechanism of ATIC Dimerization Disruption by this compound

The primary mechanism by which this compound exerts its inhibitory effect on ATIC is through the disruption of ATIC homodimerization. medchemexpress.com The dimerization of ATIC is a prerequisite for the formation of the active site responsible for its AICAR transformylase activity. medchemexpress.comtargetmol.com While ATIC is a bifunctional enzyme, the transformylase activity is significantly dependent on this dimeric state, whereas the cyclohydrolase activity can occur, albeit with a slight preference for the dimer, in a monomeric form. medchemexpress.comaclanthology.org The disruption of dimerization by this compound leads to a decrease in the functional dimeric form of ATIC, thereby inhibiting the de novo purine (B94841) biosynthetic pathway at the level of AICAR transformylation. Experimental evidence supporting this mechanism includes size exclusion chromatography studies. These studies have shown that in the presence of this compound, a significant proportion of ATIC protein exists in a monomeric state, indicated by a peak corresponding to a molecular mass of approximately 65 kDa, in contrast to the dimeric form which is around 129 kDa. medchemexpress.com This shift from dimeric to monomeric form upon incubation with this compound provides direct evidence of the compound's ability to disrupt the ATIC dimer. medchemexpress.com

Molecular and Cellular Impact of Atic Inhibition by Atic in 1

Consequences on Purine (B94841) Nucleotide Metabolism

Inhibition of ATIC by compounds like Atic-IN-1 directly impacts the cellular purine nucleotide balance, primarily through the accumulation of its substrate and modulation of key energy sensing pathways.

Intracellular Accumulation of 5-Aminoimidazole-4-carboxamide (B1664886) ribotide (ZMP)

Inhibition of ATIC enzymatic activity, either through genetic knockdown or chemical inhibitors such as this compound, leads to the intracellular accumulation of 5-Aminoimidazole-4-carboxamide ribotide (ZMP). medchemexpress.comuni-freiburg.demetabolomicsworkbench.orgutah.edusdu.dkresearchgate.netnih.gov ZMP, also known as AICAR monophosphate, is an intermediate metabolite in the de novo purine synthesis pathway. researchgate.netuni-freiburg.denih.govwikipedia.org This accumulation occurs because the conversion of ZMP to IMP by ATIC is blocked or significantly reduced. medchemexpress.comnih.govutah.edu Studies have shown a significant accumulation of 15N labeled AICAR (which is converted to ZMP intracellularly) in ATIC knockdown cells, indicating impaired de novo purine metabolic flux. ahajournals.org

Modulation of AMP-Activated Protein Kinase (AMPK) Pathway Activation

ZMP is recognized as an analog of adenosine (B11128) monophosphate (AMP) and is capable of stimulating AMP-activated protein kinase (AMPK) activity. researchgate.netnih.govwikipedia.orgmdpi.com AMPK is a crucial cellular energy sensor. medchemexpress.comnih.gov Consequently, inhibition of ATIC and the resulting accumulation of ZMP have been shown to lead to the activation of the AMPK pathway. researchgate.netnih.govnih.govspringermedizin.de This activation is often evidenced by the phosphorylation of AMPKα at the Thr172 residue. nih.govnih.gov Research using ATIC knockdown or chemical inhibitors like compound 14 (this compound) has demonstrated stimulated AMPK activation in various cell lines. nih.govnih.gov However, it is worth noting that in some cell types, such as vascular smooth muscle cells (VSMCs), ATIC deletion-associated AICAR accumulation did not result in observed AMPK activation, suggesting potential cell-type specific differences in sensitivity or accumulation levels required for activation. ahajournals.org

Effects on Cellular Proliferation and Cell Cycle Dynamics

ATIC inhibition by this compound impacts cellular growth and the orderly progression through the cell cycle.

Regulation of Cell Division Rates

This compound has been shown to exhibit anti-tumor activity characterized by a reduction in cell numbers and cell division rates. medchemexpress.commedchemexpress.com Studies using this compound acetate (B1210297) at concentrations ranging from 100 to 500 µM for 48 hours inhibited the proliferation of MCF-7 cells. medchemexpress.commedchemexpress.com At a concentration of 250 µM for 24-72 hours, this compound acetate resulted in a reduction of cell division rather than an increase in cell death. medchemexpress.com Similarly, ATIC knockdown or knockout has been demonstrated to significantly decrease cell proliferation in various cell types, including hepatocellular carcinoma (HCC) cells and vascular smooth muscle cells (VSMCs). ahajournals.orgnih.govspringermedizin.de This decreased proliferation is consistent with diminished levels of proliferation markers such as Cyclin D1 and PCNA observed upon ATIC knockdown. nih.gov

Impact on Cell Cycle Checkpoints

Inhibition or depletion of ATIC has been found to activate cell cycle checkpoints. nih.govmetabolomicsworkbench.orgutah.eduresearchgate.net This activation leads to alterations in cell cycle phase distribution. nih.govmetabolomicsworkbench.org Specifically, ATIC knockdown or chemical inhibition has been shown to shift cell populations, resulting in an accumulation of cells in the S phase or the G2/M phase of the cell cycle. ahajournals.orgnih.govnih.govutah.edu For instance, ATIC knockdown or knockout in VSMCs resulted in an accumulation of cell populations in the S phase, indicating an S phase arrest. ahajournals.orgnih.gov In other cell lines, ATIC inhibition or depletion caused a modest cell cycle redistribution with decreased numbers of cells in S phase and increased numbers in G2/M. nih.gov

Interactions with DNA Damage Response Pathways

Research indicates that ATIC inhibition can influence the cellular response to DNA damage. Depletion of ATIC or inhibition of its enzymatic activity has been shown to compromise DNA double-strand break repair. nih.govmetabolomicsworkbench.orgutah.edu Cells in which ATIC was knocked down or inhibited displayed increased numbers of DNA double-strand breaks and a delay in their repair following exposure to ionizing radiation. nih.govutah.edu This impairment in DNA repair contributes to reduced cell survival after irradiation. nih.govmetabolomicsworkbench.orgutah.edu Furthermore, ATIC inhibition or depletion has been observed to perturb intracellular adenosine triphosphate (ATP) pools, leading to depleted ATP levels. nih.govutah.edu Supplementation with exogenous ATP has been shown to ameliorate the DNA repair phenotypes observed with ATIC inhibition. nih.govutah.edu

Compound Names and PubChem CIDs

| Compound Name | PubChem CID(s) | Notes |

| This compound (Compound 14) | Not readily available | ATIC dimerization inhibitor |

| ATIC (5-Aminoimidazole-4-Carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase) | Gene ID: 9637 (Human) | Enzyme target |

| 5-Aminoimidazole-4-carboxamide ribotide (ZMP) | 65110, 24890538 | ATIC substrate, AMPK activator |

| 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) | 17513, 46780289 | Precursor to ZMP, AMPK activator (indirectly via ZMP) |

| AMP-activated protein kinase (AMPK) | - | Protein kinase, cellular energy sensor |

Data Table: Effects of ATIC Inhibition/Knockdown on Cellular Processes

| Cellular Process | Effect of ATIC Inhibition/Knockdown | Relevant Findings | Source(s) |

| ATIC Dimerization | Inhibited | This compound Ki value: 685 nM | glpbio.commedchemexpress.commedchemexpress.comtargetmol.combioscience.co.ukmedchemexpress.com |

| Intracellular ZMP Levels | Increased | Accumulation observed in ATIC-inhibited/knockdown cells. | medchemexpress.comuni-freiburg.demetabolomicsworkbench.orgutah.edusdu.dkresearchgate.netnih.gov |

| AMPK Activation | Activated (often measured by phosphorylation of AMPKα Thr172) | Observed in various cell lines; one study noted no activation in VSMCs despite AICAR accumulation. | nih.govresearchgate.netnih.govnih.govspringermedizin.de, ahajournals.org |

| Cell Proliferation | Decreased | This compound (100-500 µM) inhibited MCF-7 proliferation; ATIC knockdown/KO decreased proliferation in HCC and VSMCs. | medchemexpress.commedchemexpress.com, ahajournals.orgnih.govspringermedizin.de |

| Cell Division Rates | Reduced | This compound (250 µM) reduced division rate in MCF-7 cells. | medchemexpress.com |

| Cell Cycle Progression | Altered (Checkpoint Activation) | Accumulation in S phase or G2/M phase observed in ATIC-inhibited/knockdown cells. | ahajournals.orgnih.govnih.govmetabolomicsworkbench.orgutah.eduresearchgate.net |

| DNA Double-Strand Break Repair | Impaired | Increased DSBs and delayed repair after irradiation in ATIC-inhibited/knockdown cells. | nih.govmetabolomicsworkbench.orgutah.edu |

| Intracellular ATP Levels | Depleted | Observed in ATIC-inhibited/knockdown cells; ATP supplementation ameliorated DNA repair defects. | nih.govutah.edu |

Influence on DNA Double-Strand Break Repair

Research indicates that ATIC inhibition or depletion leads to increased radiation-induced DNA double-strand breaks nih.gov. For instance, studies using γH2AX staining and neutral comet assays in cell lines like HCT116 demonstrated a higher incidence of DSBs in cells treated with an ATIC inhibitor or siATIC compared to control groups after irradiation nih.gov. The ability of cells to repair these breaks was also impaired, resulting in a greater number of residual DSBs at later time points utah.edunih.govnih.govresearchgate.net.

Role in Radiosensitization Mechanisms

ATIC inhibition contributes to radiosensitization, the increased sensitivity of cells to the effects of radiation utah.edunih.govnih.govresearchgate.net. Depletion or inhibition of ATIC's enzymatic activity has been shown to significantly reduce the surviving fraction of cells in clonogenic survival assays across multiple cancer cell lines following irradiation utah.edunih.govnih.govresearchgate.net. This radiosensitizing effect is linked, in part, to the impaired DNA double-strand break repair capabilities induced by ATIC inhibition utah.edunih.govnih.govresearchgate.net. Additionally, in the absence of radiation, ATIC knockdown or chemical inhibition can activate cell cycle checkpoints, leading to a shift of cells into the more radiosensitive G2/M phase of the cell cycle utah.edunih.govnih.govresearchgate.net.

Interplay with Other Signaling Cascades

ATIC inhibition has been shown to interact with several crucial cellular signaling pathways, influencing processes beyond purine synthesis and DNA repair.

AMPK-mTOR-S6 K1 Signaling Axis Modulation

ATIC plays a role in regulating the AMPK-mTOR-S6K1 signaling pathway utah.edunih.govnih.govahajournals.orgmdpi.commdpi.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.netsrce.hrresearchgate.netmdpi.comtandfonline.com. ATIC is responsible for controlling the levels of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a precursor in the de novo purine synthesis pathway that can be phosphorylated to ZMP, an AMP mimetic known to activate AMP-activated protein kinase (AMPK) nih.govmdpi.comsrce.hrmdpi.com. Inhibition or knockdown of ATIC leads to the accumulation of AICAR/ZMP, which in turn activates AMPK nih.govmdpi.comnih.govmdpi.com. Activated AMPK can then inhibit the mTORC1-S6K1 signaling pathway, a key regulator of cell growth and proliferation nih.govmdpi.comresearchgate.netnih.govmdpi.com. This AMPK-mediated inhibition of the mTORC1-S6K1 axis is considered a mechanism by which ATIC inhibition can suppress cell growth and proliferation in certain cancer cells nih.govmdpi.comresearchgate.netnih.gov.

| Pathway Component | Effect of ATIC Inhibition/Knockdown | Mechanism | References |

|---|---|---|---|

| AICAR/ZMP | Accumulation | ATIC metabolizes AICAR/ZMP | nih.govmdpi.comnih.govmdpi.com |

| AMPK | Activation | AICAR/ZMP acts as an AMP mimetic | nih.govmdpi.comnih.govmdpi.com |

| mTORC1-S6K1 | Inhibition | Mediated by activated AMPK | nih.govmdpi.comresearchgate.netnih.govmdpi.com |

AKT/FOXO3 Pathway Involvement

ATIC has been implicated in the regulation of the AKT/FOXO3 signaling pathway mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govnih.govcolab.ws. Research, particularly in hepatocellular carcinoma (HCC), suggests that ATIC can promote malignant phenotypes by modulating this axis nih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov. Specifically, ATIC has been shown to inhibit autophagy and promote liver cancer progression through the AKT/FOXO3 pathway mdpi.comresearchgate.netnih.govnih.gov. Overexpression of ATIC can lead to the activation of PI3K-induced AKT and hyperphosphorylation of FOXO3 researchgate.net. Inhibition of the PI3K/AKT pathway has been shown to influence the effects observed with ATIC modulation researchgate.net.

Preclinical Research on Atic in Pathophysiological Contexts

ATIC in Cancer Biology: Beyond Purine (B94841) Provision

ATIC's involvement in cancer extends beyond its fundamental role in providing purine nucleotides necessary for cell proliferation. Studies have indicated that ATIC is frequently overexpressed in various cancer types, suggesting a broader role in tumor biology. medchemexpress.comwikipedia.orgmdpi.comwikipedia.orgnih.govnih.govnih.govnih.govwayne.edusdu.dkagriculturejournals.czmedchemexpress.com While the precise mechanisms by which ATIC modulates cancer progression are still under investigation, research highlights its impact on tumor cell growth, survival, and migration. wikipedia.org

Role of ATIC in Tumor Cell Growth and Survival

ATIC has been shown to play a significant role in promoting tumor cell growth and survival. metabolomicsworkbench.orgmedchemexpress.comwikipedia.orgwikipedia.orgmdpi.comwikipedia.orgnih.govnih.govnih.govwayne.edusdu.dkagriculturejournals.cz In hepatocellular carcinoma (HCC), ATIC has been reported to activate mTOR-S6 kinase 1 signaling, which in turn stimulates the proliferation and migration of cancer cells. wikipedia.orgmdpi.comwayne.edu High ATIC expression in HCC has also been associated with autophagy and an increased risk of developing the disease. wikipedia.org Furthermore, ATIC was found to inhibit autophagy and promote the proliferation, invasion, and metastasis of HCC cells. agriculturejournals.cz

In lung adenocarcinoma (LUAD), ATIC overexpression promoted cell growth, migratory, and invasive capacities. wikipedia.orgnih.govnih.gov This effect was abrogated by Myc knockdown in HCC827 and NCI-H1435 LUAD cell lines, suggesting that ATIC facilitates these processes, at least in part, by upregulating Myc expression. wikipedia.orgnih.govnih.gov

Preclinical studies using the ATIC inhibitor Atic-IN-1 (compound 14) have demonstrated its anti-tumor activity through the reduction in cell numbers and cell division rates. medchemexpress.comwikipedia.orgontosight.ai In MCF-7 breast cancer cells, this compound (at concentrations of 100-500 µM for 48 hours) inhibited proliferation. wikipedia.orgontosight.ai Further analysis indicated that this compound (250 µM for 24-72 hours) reduced the rate of cell division rather than increasing cell death. medchemexpress.comwikipedia.orgontosight.ai

ATIC in Other Disease Models

Beyond its role in cancer, preclinical research has also explored the involvement of ATIC in other disease contexts.

Vascular Smooth Muscle Cell Proliferation in Arterial Disease

ATIC-associated de novo purine synthesis has been identified as critically involved in proliferative arterial disease. wikipedia.orgamdb.online Upregulated purine synthesis genes, including ATIC, have been observed in the neointima of injured vessels and atherosclerotic lesions in both mouse models and human samples. wikipedia.orgamdb.online

Studies involving global or specific knockout of Atic in vascular smooth muscle cells (VSMCs) in mouse models of atherosclerosis and arterial restenosis demonstrated inhibited cell proliferation and attenuated arterial neointima formation. wikipedia.orgamdb.online This indicates that ATIC-mediated de novo purine synthesis is a significant contributor to VSMC proliferation in these conditions. wikipedia.org Furthermore, ATIC has been shown to promote pulmonary arterial smooth muscle cell (PASMC) proliferation in pulmonary vascular remodeling, acting through the Ras signaling pathway. These findings suggest that targeting ATIC could be a promising therapeutic approach for combating arterial diseases. wikipedia.orgamdb.online

Fungal Pathogenesis (e.g., Cryptococcus neoformans infection)

ATIC is essential for de novo purine biosynthesis and has been found to be critical for infection by the fungal pathogen Cryptococcus neoformans. wikipedia.orguni.lu Cryptococcus neoformans is a significant cause of cryptococcosis and cryptococcal meningitis, particularly in immunocompromised individuals. wikipedia.orguni.lu

Research has shown that the ATIC enzyme in C. neoformans has different kinetic properties compared to its human ortholog. wikipedia.org Targeting de novo purine biosynthesis has been recognized as a potential strategy for developing antifungal therapies. wikipedia.orguni.lu The essential nature of ATIC for C. neoformans infection highlights it as a potential target for the development of new antifungal agents.

Table 2: Role of ATIC in Other Disease Models

| Disease Context | Cell Type / Organism | Key Finding | Reference |

| Proliferative Arterial Disease | Vascular Smooth Muscle Cells | Upregulated ATIC in neointima of injured vessels and atherosclerotic lesions; essential for proliferation. | wikipedia.orgamdb.online |

| Pulmonary Vascular Remodeling | Pulmonary Arterial Smooth Muscle Cells | ATIC promotes proliferation via Ras signaling pathway. | |

| Cryptococcus neoformans Infection | Cryptococcus neoformans | ATIC is essential for de novo purine biosynthesis and infection. | wikipedia.orguni.lu |

Methodological Approaches in Atic and Atic in 1 Research

Biochemical Assays for Enzyme Activity and Inhibition Kinetics

Biochemical assays are fundamental for characterizing the enzymatic activity of ATIC and determining the potency and kinetic profile of inhibitors such as Atic-IN-1. These assays typically involve reconstituting the purified enzyme and measuring the rate of the reactions catalyzed by ATIC in the presence and absence of the inhibitor.

ATIC catalyzes the final two steps of de novo purine (B94841) synthesis: the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) by the AICAR transformylase domain, and the cyclization of FAICAR to inosine (B1671953) monophosphate (IMP) by the IMP cyclohydrolase domain. nih.govnih.gov Assays for the transformylase activity often measure the formation of tetrahydrofolate (THF) from 10-formyltetrahydrofolate (10-f-THF) and AICAR, which can be monitored spectrophotometrically. nih.gov Enzyme kinetics, including Michaelis-Menten kinetics, are used to determine parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for the substrates, as well as Ki (inhibition constant) for inhibitors. nih.govnih.govnih.gov

This compound has been characterized using such biochemical approaches. It functions by preventing the homodimerization of ATIC, which is required for its AICAR transformylase activity. nih.govmedchemexpress.commedchemexpress.comglpbio.com Kinetic analysis has shown that this compound inhibits AICAR transformylase activity with a reported Ki value of 685 nM. nih.govmedchemexpress.commedchemexpress.comglpbio.com This indicates a relatively high potency in inhibiting the dimerization-dependent enzymatic function. Studies have employed recombinant ATIC protein, expressed and purified from systems like E. coli, for these in vitro biochemical assays. nih.govnih.gov ELISA kits are also available for quantifying ATIC protein levels in biological samples. mybiosource.comabbexa.com

Structural Biology Techniques (e.g., X-ray Crystallography) for ATIC-Inhibitor Complexes

Structural biology techniques, particularly X-ray crystallography, are crucial for understanding the three-dimensional structure of ATIC and how inhibitors like this compound interact with the enzyme. These studies provide insights into the binding sites, the nature of molecular interactions, and conformational changes upon inhibitor binding.

ATIC exists as a homodimer, and its structure, including that of avian and human ATIC, has been determined through crystallography. nih.govnih.govsrce.hrresearchgate.netrcsb.orgrcsb.orgwhiterose.ac.uk These studies have revealed the presence of two distinct domains within each monomer and a large protein-protein interaction interface essential for dimerization and AICAR transformylase activity. nih.govnih.gov Crystallographic studies of ATIC in complex with various inhibitors, such as the antifolates BW1540 and BW2315, have helped identify key residues involved in substrate and inhibitor binding within the active site. researchgate.netnih.govacs.org These structures have shown how inhibitors can interact with specific regions, including the proposed oxyanion hole, and mimic transition states. nih.gov

While specific crystal structures of this compound bound to ATIC were not detailed in the provided snippets, structural studies are underway to determine the binding pocket targeted by this dimerization inhibitor and guide further optimization. nih.gov The knowledge gained from crystallographic studies of ATIC with other inhibitors and of the ATIC dimer interface is directly applicable to understanding how this compound disrupts dimerization and inhibits activity. nih.govsrce.hr

Cellular Assays for Proliferation, Cell Cycle, and Apoptosis

Cellular assays are widely used to evaluate the biological effects of ATIC inhibition by compounds like this compound on key cellular processes such as proliferation, cell cycle progression, and apoptosis. These assays are performed using various cell lines, often derived from cancer tissues, where purine biosynthesis is critical for rapid growth.

Commonly used proliferation assays include:

CCK-8 and WST-1 assays: These colorimetric assays measure cell metabolic activity, which is indicative of viable cell number and proliferation. springermedizin.deijbs.comresearchgate.netnih.govnih.gov

Cell counting: Direct counting of cells over time provides growth curves. nih.govresearchgate.netnih.gov

EdU staining: Measures DNA synthesis, a marker of actively proliferating cells. nih.govresearchgate.netnih.gov

Colony formation assays: Assess the ability of single cells to grow into colonies, reflecting long-term proliferative capacity. nih.govijbs.comresearchgate.net

Cell cycle analysis is typically performed using flow cytometry to determine the distribution of cells in different phases (G1, S, G2/M) based on DNA content. nih.govutah.edunih.govahajournals.org Apoptosis can be detected using methods such as:

Annexin V/Propidium Iodide (PI) staining: Flow cytometry-based assay to identify early and late apoptotic cells. nih.govmdpi.com

Western blotting for apoptotic markers: Detection of cleaved caspases (e.g., caspase-3) and other proteins involved in the apoptotic pathway. nih.govmdpi.com

Research using these assays has shown that this compound inhibits the proliferation of cancer cell lines, such as MCF-7 breast cancer cells, in a dose-dependent manner. nih.govmedchemexpress.commedchemexpress.com Time-lapse microscopy indicated that this reduction in proliferation was due to a decrease in cell division rates rather than an increase in cell death at certain concentrations. nih.govmedchemexpress.commedchemexpress.com Studies involving ATIC knockdown have also demonstrated reduced proliferation, colony formation, and migration in hepatocellular carcinoma (HCC) cells. nih.govijbs.comresearchgate.net ATIC inhibition or depletion has been shown to activate cell cycle checkpoints, leading to an increase in the proportion of cells in the G2/M phase. nih.govutah.edu

An example of proliferation data using this compound (compound 14) in MCF-7 cells is shown below:

| This compound Concentration | Effect on MCF-7 Proliferation |

| 100-500 μM | Inhibition |

| 250 μM (48 h) | Inhibition |

| 250 μM (24-72 h) | Reduction in division rate |

Table 1: Effects of this compound on MCF-7 Cell Proliferation medchemexpress.commedchemexpress.com

Genetic Manipulation Techniques (e.g., siRNA knockdown, shRNA) for ATIC Expression Modulation

Genetic manipulation techniques, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), are valuable tools for studying the cellular functions of ATIC by specifically reducing its expression levels. These methods allow researchers to investigate the phenotypes associated with ATIC deficiency and compare them to the effects of pharmacological inhibition by compounds like this compound.

Studies utilizing siRNA or shRNA to knockdown ATIC have been performed in various cell types, including cancer cell lines (e.g., HCC cells, HCT116 colon cancer cells) and vascular smooth muscle cells (VSMCs). springermedizin.denih.govijbs.comnih.govutah.eduresearchgate.netnih.govahajournals.org These studies have shown that ATIC knockdown phenocopies some of the effects observed with chemical inhibition, including reduced cell proliferation, migration, and altered cell cycle distribution. springermedizin.denih.govijbs.comnih.govresearchgate.netnih.gov For instance, ATIC knockdown in HCC cells significantly inhibited proliferation and migration. springermedizin.denih.gov In HCT116 cells, siRNA-mediated ATIC depletion resulted in modest cell cycle redistribution with decreased S phase and increased G2/M phase cells. nih.govutah.edu Genetic manipulation has also been used to investigate the role of ATIC in specific pathways, such as the AKT/FOXO3 pathway in liver cancer cells or in mediating DNA damage responses. ijbs.comnih.govresearchgate.netutah.edu

In Vitro and Ex Vivo Organismal Models for Biological Efficacy (e.g., murine models, cell line xenografts)

To assess the biological efficacy of targeting ATIC in a more complex biological context, researchers utilize in vitro and ex vivo organismal models, primarily murine models and cell line xenografts. These models allow for the evaluation of the effects of ATIC inhibition or genetic manipulation on disease progression, such as tumor growth or vascular disease, in a living system.

Murine models involve using mice where ATIC expression or activity is modulated. This can include genetic models with inducible or tissue-specific deletion of the Atic gene or studies where inhibitors are administered to mice. nih.govahajournals.org Cell line xenografts involve injecting human cancer cells into immunocompromised mice, allowing the cells to form tumors that can then be treated with inhibitors or where the effects of genetic manipulation of ATIC in the cancer cells can be studied in a tumor microenvironment.

Studies using murine models have demonstrated the importance of ATIC in various physiological and pathological processes. For example, global or vascular smooth muscle cell-specific deletion of Atic in mice significantly attenuated neointima formation and atherosclerotic lesions, highlighting the role of ATIC-mediated de novo purine synthesis in proliferative arterial disease. nih.govahajournals.org Research into the effects of this compound in in vivo tumor models is ongoing to assess its potential as an anti-tumor agent in a living system. nih.gov Murine models have also been used to study the role of ATIC in the context of infectious diseases, showing that Cryptococcus neoformans mutants lacking ATIC were unable to establish infection in a murine inhalation model of virulence. nih.govrcsb.org

Structure Activity Relationship Sar Studies and Rational Inhibitor Design for Atic

Design Strategies for ATIC Dimerization Inhibitors

The obligate homodimerization of ATIC for its AICAR transformylase activity provides a distinct target for inhibitor design. nih.gov Unlike traditional active-site inhibitors that compete with substrate or cofactor binding, dimerization inhibitors aim to disrupt the formation or stability of the functional ATIC dimer, thereby preventing the assembly of the active AICAR Tfase site. nih.gov This approach offers potential advantages, including increased specificity by targeting a protein-protein interaction interface that may be less conserved than the active site itself.

One strategy for developing ATIC dimerization inhibitors has involved the use of peptides. A cyclic hexa-peptide inhibitor of AICAR transformylase was initially identified through high-throughput screening. nih.gov Recognizing the potential of this peptide as a starting point, researchers sought to develop smaller, more drug-like molecules that retained or improved upon its inhibitory activity. This led to the identification of an arginine-tyrosine dipeptide as the active motif of the cyclic peptide. nih.gov Subsequent design efforts focused on developing capped analogues of this dipeptide to enhance their inhibitory properties. nih.gov This exemplifies a rational design approach where an initial hit (the cyclic peptide) is dissected to identify key structural elements responsible for activity, which are then used to guide the synthesis and evaluation of smaller, optimized molecules.

Development of Folate-Based and Non-Folate Inhibitors

Historically, many inhibitors targeting enzymes in the de novo purine (B94841) biosynthesis pathway have been folate analogues, given that folate cofactors are involved in several steps of this pathway. nih.gov While some folate-based compounds, such as methotrexate, have been used clinically, they often exhibit non-specific activity by inhibiting multiple folate-dependent enzymes, leading to undesirable side effects. nih.govcore.ac.uk This lack of specificity has driven the search for alternative inhibitor scaffolds. core.ac.ukcreativebiolabs.netguidetopharmacology.org

The development of non-folate inhibitors for ATIC has become a significant area of research. These inhibitors aim to target ATIC through mechanisms distinct from competing with folate binding at the active site. creativebiolabs.netguidetopharmacology.org Strategies include targeting the AICAR binding site or, as discussed in the previous section, inhibiting the essential dimerization of the enzyme. nih.gov The identification of non-folate inhibitors, often through techniques like virtual screening, provides novel structural templates for the development of more potent and specific ATIC inhibitors. core.ac.ukcreativebiolabs.netguidetopharmacology.org Atic-IN-1, functioning as a dimerization inhibitor, represents a non-folate approach to targeting ATIC activity. nih.gov

Optimization of Inhibitor Potency and Selectivity

Optimization of ATIC inhibitors involves improving their binding affinity (potency) and ensuring they selectively target ATIC over other cellular proteins, particularly other enzymes in the purine synthesis pathway or other folate-dependent enzymes. For dimerization inhibitors like this compound, selectivity also involves ensuring the compound specifically disrupts ATIC homodimerization without affecting other essential protein-protein interactions.

The development of this compound (compound 14) from its peptide precursors illustrates the optimization process. The initial cyclic peptide inhibitor of AICAR transformylase had a reported Ki value of 17 µM. nih.gov Identification of the arginine-tyrosine dipeptide motif and the development of a capped analogue resulted in an inhibitor with a Ki of 84 µM. nih.gov Further design, synthesis, and assay of a library of non-natural analogues of this dipeptide led to the identification of more potent compounds. nih.gov this compound (compound 14) emerged from this optimization process, demonstrating a significantly improved Ki value of 685 nM for inhibiting AICAR transformylase. nih.gov This represents a substantial 25-fold improvement in activity compared to the parent cyclic peptide. nih.gov

While potency against the target enzyme is critical, assessing and optimizing selectivity is equally important to minimize off-target effects. For ATIC inhibitors, this includes evaluating their activity against other enzymes in the de novo purine biosynthesis pathway and other folate-dependent enzymes if applicable. For dimerization inhibitors, confirming that the disruption is specific to ATIC homodimerization is crucial. Studies on this compound have indicated it is a specific inhibitor targeting ATIC dimerization, although it has been noted to show a non-specific aggregation mechanism at higher concentrations of bovine serum albumin (BSA) in in vitro studies, a factor important for interpreting experimental results. Further structural studies are often employed to understand the binding mode of inhibitors and guide further optimization efforts to improve both potency and selectivity. nih.gov

The research findings on this compound highlight the potential of targeting ATIC dimerization as a therapeutic strategy. The optimization from a peptide scaffold to a small molecule inhibitor with improved potency demonstrates the power of rational design and SAR studies in developing targeted therapies.

Table 1: Potency of this compound and Precursors

| Compound | Target Activity | Ki Value | Improvement Factor (vs. Cyclic Peptide) |

| Cyclic Hexa-peptide | AICAR Transformylase | 17 µM | 1x |

| Capped Dipeptide | AICAR Transformylase | 84 µM | ~0.2x |

| This compound (Compound 14) | ATIC Dimerization / AICAR Tfase | 685 nM | ~25x |

Future Directions and Emerging Research Avenues for Atic and Its Inhibitors

Elucidation of Novel ATIC-Interacting Proteins and Pathways

Understanding the protein-protein interactions and associated pathways of ATIC beyond its established role in purine (B94841) synthesis is critical for fully appreciating its cellular functions and identifying new therapeutic targets. Research indicates that ATIC is not solely confined to purine biosynthesis but also interacts with other cellular components, suggesting broader roles in cellular signaling and metabolism. For instance, ATIC has been shown to associate with internalized insulin (B600854) receptor (INSR) complexes on Golgi/endosomal membranes and interact with INSR, PRKAA2 (AMPKα2), and HACD3 (PTPLAD1) as part of a signaling network proposed to regulate INSR autophosphorylation and endocytosis. genecards.orguniprot.orguniprot.orgnih.gov This highlights a potential link between purine metabolism, energy sensing (via AMPK), and insulin signaling.

Further research avenues include comprehensive interactome studies utilizing advanced proteomics techniques to identify novel ATIC binding partners under different physiological and pathological conditions. Investigating the functional consequences of these interactions can reveal how ATIC's enzymatic activity or its scaffolding function influences other cellular processes, such as signal transduction, protein modification, or the formation of multi-enzyme complexes like the purinosome. maayanlab.cloud Elucidating these novel interactions and pathways could uncover unexpected roles for ATIC and provide new targets for therapeutic intervention.

Exploration of ATIC as a Research Target in Underexplored Pathologies

While ATIC's role in cancer and AICA-ribosiduria is relatively established, its potential as a research target in other less-explored pathologies warrants further investigation. Given its central role in nucleotide metabolism, dysregulation of ATIC could have implications in a range of conditions where altered cell proliferation, energy homeostasis, or immune function are key features.

One area of emerging interest is the role of ATIC in inflammatory diseases. The link between purine metabolism and inflammation is well-documented, and the accumulation of AICAR, a substrate of ATIC, is known to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism and inflammation. srce.hrnih.govahajournals.org Exploring the specific contributions of ATIC activity and its inhibition to the pathogenesis of various inflammatory disorders could reveal novel therapeutic opportunities.

Furthermore, investigating ATIC's involvement in rare diseases beyond AICA-ribosiduria could identify shared metabolic vulnerabilities that could be targeted by ATIC modulators. nih.govfrontiersin.orgejprarediseases.orgexcelya.com Studies in diffuse intrinsic pontine glioma (DIPG), a devastating pediatric brainstem cancer, have shown that the H3K27M mutation aberrantly induces transcriptional activity leading to misregulated purine metabolism, amplifying both synthesis (via ATIC) and degradation. nih.gov Targeting ATIC reduced tumor progression and improved survival in mouse models of DIPG, proposing ATIC as a potential novel target in this rare cancer. nih.gov These findings underscore the potential of exploring ATIC in other rare or neglected pathologies where altered purine metabolism may play a contributing role.

Development of Advanced ATIC Inhibition Strategies

The development of ATIC inhibitors has traditionally focused on compounds that interfere with its enzymatic activity or folate binding. However, emerging research avenues are exploring more advanced strategies to modulate ATIC function with greater specificity and efficacy.

One such strategy involves targeting ATIC dimerization, which is crucial for its AICAR transformylase activity. uniprot.orgmedchemexpress.commedchemexpress.comglpbio.comtargetmol.comtargetmol.comuniprot.org this compound, for example, is an inhibitor that targets ATIC dimerization with a Kᵢ value of 685 nM. medchemexpress.commedchemexpress.comglpbio.comtargetmol.comtargetmol.com Studies have shown that this compound exhibits anti-tumor activity by reducing cell numbers and cell division rates, demonstrating the potential of dimerization inhibitors as a therapeutic approach. medchemexpress.commedchemexpress.comglpbio.comtargetmol.comtargetmol.com

Future research could focus on designing and synthesizing novel small molecules that specifically disrupt ATIC dimerization or target allosteric sites to modulate its activity. researchgate.net Furthermore, exploring targeted degradation strategies, such as proteolysis-targeting chimeras (PROTACs), could offer a way to selectively reduce ATIC protein levels in cells where its activity is detrimental. researchgate.net These advanced approaches aim to improve the potency, selectivity, and pharmacokinetic properties of ATIC inhibitors, potentially leading to more effective therapies with reduced off-target effects.

Integration of Multi-Omics Data for Comprehensive ATIC Network Analysis

The increasing availability of large-scale multi-omics datasets (genomics, transcriptomics, proteomics, metabolomics, etc.) presents a significant opportunity to gain a more comprehensive understanding of ATIC's role within the complex cellular network. oup.commdpi.commdpi.comacs.orgnih.govri.semdpi.comfrontiersin.orgmetwarebio.com Integrating these diverse data layers can reveal intricate relationships and regulatory mechanisms that are not apparent from single-omics analyses. mdpi.comnih.govmetwarebio.com

Applying multi-omics approaches to study ATIC can help to:

Identify genetic variations or epigenetic modifications that influence ATIC expression or activity. maayanlab.cloudnih.gov

Determine how changes in ATIC levels or function impact global gene expression, protein abundance, and metabolite profiles. nih.govmdpi.com

Construct comprehensive networks illustrating ATIC's interactions with other proteins, nucleic acids, and metabolites, providing a systems-level view of its involvement in various pathways. string-db.orgnih.gov

Identify potential biomarkers associated with ATIC dysregulation in disease states. nih.govnih.gov

Advanced computational tools and bioinformatics pipelines are essential for integrating and analyzing multi-omics data effectively. oup.commdpi.comacs.orgnih.govfrontiersin.org The insights gained from such integrated analyses can lead to a more profound understanding of ATIC's biological roles, facilitate the identification of novel therapeutic targets, and potentially enable the development of personalized treatment strategies based on an individual's unique molecular profile. nih.govmdpi.com

Q & A

Q. What is the mechanism of action of Atic-IN-1 as an ATIC inhibitor, and how does dimerization inhibition affect enzymatic function?

this compound targets the dimerization of ATIC (5-aminoimidazole-4-carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase), a bifunctional enzyme critical in purine biosynthesis. By disrupting dimer formation (Ki = 685 nM), it blocks the transformylase activity required for AICAR conversion, thereby depleting cellular purine pools and inhibiting proliferation . Methodologically, validate dimerization inhibition using techniques like size-exclusion chromatography or fluorescence resonance energy transfer (FRET) to monitor dimer stability under treatment .

Q. How can researchers validate ATIC dimerization inhibition by this compound in vitro?

Use biochemical assays such as:

- Competitive binding assays with fluorescently labeled ATIC to measure displacement by this compound.

- Enzymatic activity assays to quantify reductions in AICAR transformylase activity (e.g., via HPLC detection of formyl-AICAR).

- Cross-linking experiments followed by SDS-PAGE to visualize dimer disruption . Ensure reproducibility by adhering to protocols from primary literature and including positive/negative controls (e.g., known dimerization inhibitors) .

Q. What experimental models are appropriate for assessing this compound’s antitumor activity?

- In vitro models : Use cancer cell lines with high ATIC expression (e.g., leukemia or colorectal cancer lines) to measure dose-dependent reductions in cell viability (via MTT assays) and mitotic rates (via flow cytometry).

- In vivo models : Employ xenograft mouse models to evaluate tumor volume regression and compare pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) . Document all procedures in line with ethical guidelines for animal studies and include raw data in supplementary materials .

Advanced Research Questions

Q. How can contradictions between in vitro efficacy and in vivo toxicity of this compound be resolved?

Analyze discrepancies by:

- Dose-response profiling : Compare IC₅₀ values in cell cultures with maximum tolerated doses (MTD) in animal models.

- Metabolic stability assays : Test liver microsomes to identify rapid clearance or toxic metabolites.

- Transcriptomic profiling : Use RNA-seq to identify off-target pathways activated in vivo (e.g., stress-response genes) . Address contradictions through iterative experimental redesign, such as optimizing dosing schedules or co-administering hepatoprotective agents .

Q. What strategies enhance this compound’s specificity to minimize off-target effects?

- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., substituents on the pyrimidine ring) to improve binding affinity for ATIC while reducing interactions with unrelated kinases.

- Proteomic profiling : Utilize mass spectrometry-based chemoproteomics to identify non-ATIC targets.

- Computational docking : Predict binding poses using molecular dynamics simulations to refine compound design . Validate specificity improvements via counter-screens against panels of unrelated enzymes .

Q. Which analytical methods are optimal for quantifying this compound’s inhibitory efficiency and cellular uptake?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantify intracellular concentrations of this compound and its metabolites.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to ATIC.

- Live-cell imaging : Track subcellular localization using fluorescently tagged this compound . Ensure data reproducibility by triplicate experiments and adherence to analytical validation standards (e.g., FDA guidelines for bioanalytical methods) .

Methodological Considerations

- Data presentation : Use tables to summarize dose-response curves (e.g., IC₅₀, EC₅₀) and figures for kinetic profiles (e.g., Lineweaver-Burk plots).

- Ethical compliance : Disclose all conflicts of interest and obtain institutional review board (IRB) approvals for studies involving human-derived samples .

- Reproducibility : Archive raw datasets, code, and experimental protocols in public repositories (e.g., Zenodo, Figshare) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.